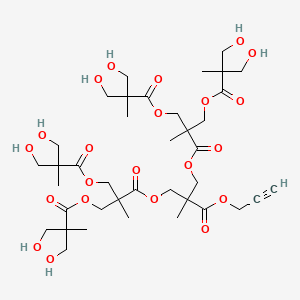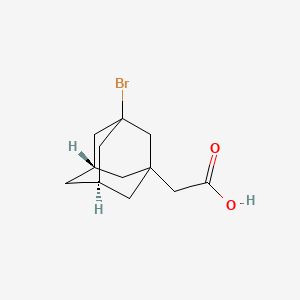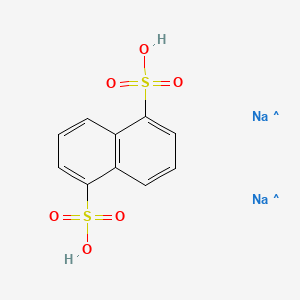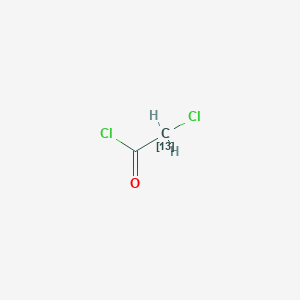
(((2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl)bis(oxy))bis(carbonyl))bis(2-methylpropane-2,1,3-triyl) tetrakis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, is a dendritic polymer with a highly branched structure. This compound is part of the bis-MPA (2,2-bis(hydroxymethyl)propionic acid) family, known for its unique properties such as low toxicity, good biocompatibility, and versatility in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves multiple steps of esterification reactions. The process typically starts with the core molecule, which undergoes successive esterification with bis-MPA to build the dendritic structure. The focal point acetylene group is introduced in the final step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetylene group can be reduced to form alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various functionalized dendrons, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, has a wide range of scientific research applications:
Chemistry: Used as a building block for creating complex molecular architectures.
Biology: Employed in drug delivery systems due to its biocompatibility.
Medicine: Investigated for use in gene transfection and targeted drug delivery.
Industry: Utilized in the production of coatings, adhesives, and nanomaterials
Mecanismo De Acción
The mechanism of action of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves its ability to form stable complexes with various molecules. The acetylene group serves as a reactive site for further functionalization, while the hydroxyl groups enhance solubility and biocompatibility. Molecular targets include cellular membranes and specific receptors, facilitating targeted delivery and controlled release of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- Polyester bis-MPA dendron, 4 hydroxyl, 1 acetylene
- Hyperbranched bis-MPA polyester-16-hydroxyl, generation 2
- Polyester bis-MPA dendron 8 NHBoc, 1 azide (core)
- Hyperbranched bis-MPA polyester-64-hydroxyl, generation 4
Uniqueness
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, stands out due to its specific combination of acetylene and hydroxyl groups, providing unique reactivity and functionality. Its generation 3 structure offers a balance between molecular size and functional group density, making it highly versatile for various applications .
Propiedades
Fórmula molecular |
C38H60O22 |
|---|---|
Peso molecular |
868.9 g/mol |
Nombre IUPAC |
[3-[2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C38H60O22/c1-9-10-54-29(51)36(6,19-59-30(52)37(7,21-55-25(47)32(2,11-39)12-40)22-56-26(48)33(3,13-41)14-42)20-60-31(53)38(8,23-57-27(49)34(4,15-43)16-44)24-58-28(50)35(5,17-45)18-46/h1,39-46H,10-24H2,2-8H3 |
Clave InChI |
IBDJAKQCSBCQRU-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)



![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)



![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

